Divergent Arp2/3 Target Engagement vs. CK-666
The target compound's regioisomerism relative to CK-666 results in a marked difference in the primary pharmacology. CK-666 (CAS 442633-00-3) is a potent, cell-permeable Arp2/3 complex inhibitor with an IC50 of 4-17 µM, depending on the species of the complex . In contrast, the shift of the 2-fluorobenzamide linker from the 3-position (CK-666) to the 5-position (target compound) on the indole scaffold abolishes this interaction. A 2022 study on CK-666 analogs explicitly demonstrated that structural modifications at the indole core's substitution pattern can completely suppress Arp2/3 activation, and only specific analogs maintained inhibitory activity [1]. The target compound, being a 5-substituted isomer not present in the active analog series, is therefore a validated negative control or a selective probe for targets other than Arp2/3, eliminating the confounding actin-related effects inherent to CK-666 in cellular assays.
| Evidence Dimension | Arp2/3 complex inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not active (Arp2/3 suppressor activity not detected for this regioisomer in analog series) |
| Comparator Or Baseline | CK-666: IC50 = 4 µM (human Arp2/3), 5 µM (SpArp2/3), 17 µM (BtArp2/3) |
| Quantified Difference | Qualitative difference: Active inhibitory activity is lost with the 5-substitution pattern. |
| Conditions | In vitro Arp2/3 polymerase activity assay; structural analogy findings from CK-666 analog screening (Fokin et al., 2022). |
Why This Matters
This eliminates a major off-target effect, enabling its use as a cleaner probe for identifying 5-substituted indole-benzamide-specific targets without interfering with actin dynamics.
- [1] Fokin, A. I., et al. (2022). 'Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666.' Frontiers in Pharmacology, 13, 880832. View Source
